8-Tert-butylpentadeca-6,9-diyn-8-OL
Description
Properties
CAS No. |
65492-36-6 |
|---|---|
Molecular Formula |
C19H32O |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
8-tert-butylpentadeca-6,9-diyn-8-ol |
InChI |
InChI=1S/C19H32O/c1-6-8-10-12-14-16-19(20,18(3,4)5)17-15-13-11-9-7-2/h20H,6-13H2,1-5H3 |
InChI Key |
KSFCLUGWRRVPGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC(C#CCCCCC)(C(C)(C)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural Analogs
The closest structurally related compound identified in the literature is 8-(diethoxymethyl)pentadeca-6,9-diyn-8-ol , synthesized via the Wohl and Lange method (). Below is a detailed comparison:
Spectroscopic Differences
- The tert-butyl group would simplify the 1H NMR spectrum (a singlet vs. diethoxymethyl’s multiplet), while its electron-donating nature might shift diyne carbon signals in 13C NMR compared to the electron-withdrawing diethoxymethyl analog.
- The tert-butyl derivative would lack the IR C-O stretch (~1117 cm⁻¹) seen in the diethoxymethyl compound, aiding differentiation .
Research Implications
The comparison underscores the impact of substituent choice on synthesis and characterization:
- Steric Effects : Tert-butyl groups may improve crystallinity but reduce solubility in polar solvents.
- Electronic Effects : Diethoxymethyl’s ether oxygens could stabilize intermediates in acid-catalyzed reactions, whereas tert-butyl’s inductive effects might favor radical or base-mediated pathways.
Q & A
Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in derivatives?
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